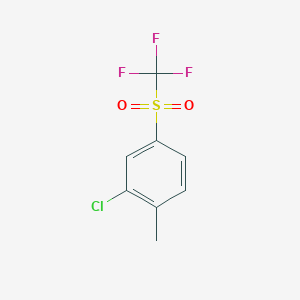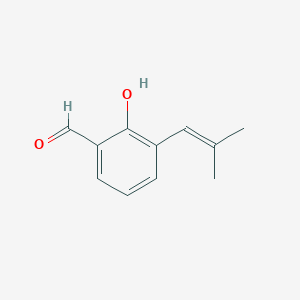
3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene, commonly referred to as 3-Chloro-4-methyl-TFMSB, is an organic compound used as a reagent in a variety of chemical synthesis applications. It is a colorless, water-soluble solid with a melting point of 92-94 °C and a boiling point of 154-156 °C. It is an important intermediate in the synthesis of a variety of organic compounds and has been used in the manufacture of pharmaceuticals, dyes, and other organic compounds.
科学研究应用
3-Chloro-4-methyl-TFMSB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used as a catalyst in the synthesis of organometallic compounds and as a reagent in the synthesis of polymers. In addition, it has been used in the synthesis of a variety of heterocyclic compounds and has been used as a reagent in the synthesis of a variety of natural products.
作用机制
3-Chloro-4-methyl-TFMSB is a reagent used in the synthesis of a variety of organic compounds. It is believed to act as a nucleophile in the reaction, attacking the electrophilic carbon atom of the substrate molecule and forming a covalent bond. This covalent bond is then broken, allowing for the formation of the desired product.
Biochemical and Physiological Effects
3-Chloro-4-methyl-TFMSB is not known to have any direct biochemical or physiological effects. However, it is known to be toxic if inhaled or ingested. In addition, it may cause irritation to the skin and eyes, and may be a skin sensitizer.
实验室实验的优点和局限性
The main advantage of using 3-Chloro-4-methyl-TFMSB in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to use and can be stored for long periods of time without degradation. However, it is important to note that it is toxic if inhaled or ingested, and may cause irritation to the skin and eyes.
未来方向
The use of 3-Chloro-4-methyl-TFMSB in chemical synthesis has been well studied, and there are a number of potential future directions for research. These include the development of new synthetic methods utilizing 3-Chloro-4-methyl-TFMSB as a reagent, the development of new catalysts for use with 3-Chloro-4-methyl-TFMSB, the development of new methods for the synthesis of a variety of organic compounds utilizing 3-Chloro-4-methyl-TFMSB as a reagent, and the development of new methods for the synthesis of heterocyclic compounds utilizing 3-Chloro-4-methyl-TFMSB as a reagent. Additionally, further research could be conducted into the toxicity of 3-Chloro-4-methyl-TFMSB and its potential effects on the environment.
合成方法
3-Chloro-4-methyl-TFMSB can be synthesized by the reaction of 4-methyl-trifluoromethylsulfonylbenzene with thionyl chloride in the presence of a suitable solvent such as acetonitrile. The reaction proceeds in two steps, with the first step being the formation of the chlorosulfonate ester and the second step being the formation of the desired 3-chloro-4-methyl-TFMSB. The reaction is typically carried out at a temperature of 60-70 °C and a pressure of 1-2 bar.
属性
IUPAC Name |
2-chloro-1-methyl-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c1-5-2-3-6(4-7(5)9)15(13,14)8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUXTZVUNNVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














